PI3K-IN-19 hydrochloride

Description

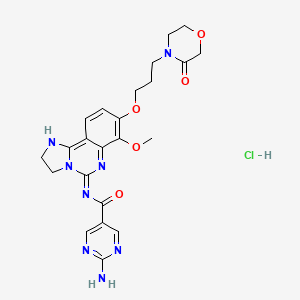

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H27ClN8O5 |

|---|---|

Molecular Weight |

531.0 g/mol |

IUPAC Name |

2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C23H26N8O5.ClH/c1-34-19-16(36-9-2-6-30-8-10-35-13-17(30)32)4-3-15-18(19)28-23(31-7-5-25-20(15)31)29-21(33)14-11-26-22(24)27-12-14;/h3-4,11-12,25H,2,5-10,13H2,1H3,(H2,24,26,27);1H |

InChI Key |

MDVWPMFJGCMERX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5=O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to PI3K-IN-19 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for PI3K-IN-19 hydrochloride, a phosphoinositide 3-kinase (PI3K) inhibitor. While specific proprietary data from its originating patent (WO2017153220) is not publicly disseminated, this document outlines the established scientific principles of PI3K inhibition, the expected molecular interactions of this compound, and the standard experimental methodologies for its characterization.[1]

The PI3K/Akt/mTOR Signaling Axis: A Central Regulator of Cell Fate

The phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, and metabolism. The activation of this pathway is a multi-step process initiated by the stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K at the plasma membrane.

Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). The recruitment of Akt to the cell membrane facilitates its phosphorylation and activation by other kinases. Once active, Akt proceeds to phosphorylate a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis and cell growth.

Given its central role in promoting cell survival and proliferation, the PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer.

This compound: A Targeted Intervention

This compound is classified as a PI3K inhibitor.[1] Its mechanism of action is predicated on its ability to competitively bind to the ATP-binding pocket of the PI3K enzyme. By occupying this catalytic site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of PIP2 to PIP3. This targeted inhibition at a critical upstream node of the pathway effectively shuts down the entire downstream signaling cascade, leading to the suppression of pro-survival and proliferative signals.

Caption: Inhibition of the PI3K signaling pathway by this compound.

Quantitative Profile of Kinase Inhibition

The efficacy and selectivity of a kinase inhibitor are paramount for its therapeutic potential. These are quantitatively assessed through in vitro kinase assays that determine the half-maximal inhibitory concentration (IC50) against a panel of kinases. While the specific IC50 values for this compound are proprietary to the patent holder, the table below serves as a template for the expected data presentation. A lower IC50 value indicates greater potency.

| Kinase Target | IC50 (nM) |

| PI3Kα | Data Not Publicly Available |

| PI3Kβ | Data Not Publicly Available |

| PI3Kγ | Data Not Publicly Available |

| PI3Kδ | Data Not Publicly Available |

| mTOR | Data Not Publicly Available |

| Other Kinases | Data Not Publicly Available |

Experimental Protocols: Determining Inhibitor Potency

The determination of IC50 values is achieved through robust and standardized in vitro kinase assays. A common methodology is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.

Protocol: In Vitro PI3K Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to create a concentration gradient.

-

Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), salts (e.g., MgCl2, NaCl), and a reducing agent (e.g., DTT).

-

Prepare a solution of the specific recombinant PI3K isoform and the lipid substrate (PIP2) in the reaction buffer.

-

-

Assay Execution:

-

Dispense the serially diluted this compound into the wells of a 384-well plate.

-

Add the PI3K enzyme and PIP2 substrate mixture to each well.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Signal Detection and Data Analysis:

-

Terminate the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent (e.g., ADP-Glo™).

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: A generalized experimental workflow for determining the IC50 of this compound.

References

In-Depth Technical Guide: PI3K-IN-19 Hydrochloride (CAS 2132943-80-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-19 hydrochloride is a small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) family of enzymes.[1] The PI3K pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, particularly cancer, making PI3K an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and relevant experimental data, to support its application in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 2132943-80-5 |

| Molecular Formula | C₂₃H₂₇ClN₈O₅ |

| Molecular Weight | 530.97 g/mol |

| Source | Extracted from patent WO2017153220, step 5.[1] |

| Physical Form | Solid |

Table 1: Chemical and Physical Properties of this compound

Mechanism of Action

This compound functions as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K family is broadly divided into three classes, with Class I being the most extensively studied in the context of cancer. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mTOR pathway and the regulation of various cellular functions that promote cell growth and survival. By inhibiting PI3K, this compound is expected to block the production of PIP3, thereby preventing the activation of Akt and its downstream signaling cascade. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cells where the PI3K pathway is aberrantly activated.

Figure 1: PI3K Signaling Pathway and the inhibitory action of this compound.

Biological Activity

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not explicitly available. However, based on standard methodologies for characterizing PI3K inhibitors, the following experimental workflows can be proposed.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.

Figure 2: A generalized workflow for an in vitro PI3K kinase assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified recombinant PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), and ATP.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Enzyme Inhibition: Incubate the PI3K enzyme with varying concentrations of this compound for a predetermined period.

-

Kinase Reaction: Initiate the kinase reaction by adding the lipid substrate and ATP.

-

Reaction Termination: Stop the reaction after a specific time.

-

Detection: Quantify the amount of PIP3 produced using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Pathway Inhibition Assay

This assay assesses the ability of the compound to inhibit the PI3K pathway within a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with a known PI3K pathway mutation) to a suitable confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key downstream targets of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A decrease in the phosphorylation of these proteins would indicate pathway inhibition.

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent effect of the inhibitor.

Conclusion

This compound is a promising research tool for investigating the role of the PI3K signaling pathway in various biological and pathological processes. Its identification as a PI3K inhibitor warrants further detailed characterization of its isoform selectivity, potency, and cellular effects. The experimental protocols outlined in this guide provide a framework for researchers to conduct these essential studies. A thorough understanding of its biological activity will be critical for its potential development as a therapeutic agent.

References

Unveiling PI3K-IN-19 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-19 hydrochloride is a potent phosphoinositide 3-kinase (PI3K) inhibitor identified from patent WO2017153220. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of various cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

Discovery and Rationale

The discovery of this compound is rooted in the extensive research efforts to develop selective and potent inhibitors of the PI3K pathway. The rationale for its development is based on the therapeutic potential of targeting specific PI3K isoforms implicated in cancer pathogenesis. The core structure of this compound is a pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds known for their kinase inhibitory activity.

Chemical Properties

| Property | Value |

| Chemical Formula | C23H27ClN8O5 |

| Molecular Weight | 530.97 g/mol |

| CAS Number | 2132943-80-5 |

| Source Patent | WO2017153220 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final hydrochloride salt. The key steps are outlined below. Note: This is a representative synthesis based on related compounds and general knowledge in the field, as the specific details from the patent are not fully available.

Experimental Workflow for Synthesis

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the activity of phosphoinositide 3-kinases. PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating important second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of Akt triggers a cascade of downstream signaling events that promote cell survival, growth, and proliferation while inhibiting apoptosis.

By blocking the catalytic activity of PI3K, this compound prevents the production of PIP3, thereby inhibiting the activation of Akt and its downstream targets. This leads to the suppression of pro-survival signaling and can induce apoptosis in cancer cells that are dependent on the PI3K pathway.

PI3K/Akt Signaling Pathway

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

This compound (in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylinositol (PI) or PIP2 substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

96-well plates

-

Scintillation counter or phosphorimager

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the respective PI3K isoform, and the lipid substrate.

-

Add the diluted this compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at room temperature or 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 8 M HCl).

-

Spot a portion of the reaction mixture onto a TLC plate or a filter membrane to separate the phosphorylated lipid product from the unreacted ATP.

-

Quantify the amount of phosphorylated product using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a DMSO-only vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total Akt and β-actin to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of phospho-Akt.

Conclusion

This compound represents a significant compound in the ongoing effort to develop targeted therapies against cancers driven by the PI3K pathway. Its discovery and synthesis are based on established principles of medicinal chemistry and kinase inhibitor design. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activity and therapeutic potential of this and other related PI3K inhibitors. Further detailed information from the source patent will be invaluable for a complete understanding of its development and properties.

The Role of Pan-PI3K Inhibitors in the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the role of a pan-Phosphoinositide 3-kinase (PI3K) inhibitor in the PI3K/Akt/mTOR signaling pathway. Due to the lack of publicly available quantitative biological data for the specific compound "PI3K-IN-19 hydrochloride," this document utilizes Copanlisib (BAY 80-6946) , a well-characterized pan-Class I PI3K inhibitor, as a representative example to illustrate the principles of target engagement, experimental methodologies, and data interpretation. All quantitative data and specific protocol details provided herein pertain to Copanlisib and should be considered illustrative for the broader class of pan-PI3K inhibitors.

Introduction to the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[4]

Once activated, Akt phosphorylates a wide array of downstream substrates, leading to:

-

Promotion of cell survival: By inhibiting pro-apoptotic proteins such as Bad and activating anti-apoptotic factors like NF-κB.

-

Stimulation of cell proliferation: By phosphorylating and inactivating cell cycle inhibitors like p27 and activating cyclins.

-

Increased protein synthesis and cell growth: Primarily through the activation of mTOR Complex 1 (mTORC1), which in turn phosphorylates p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]

The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signaling cascade.[1]

Mechanism of Action of Pan-PI3K Inhibitors

Pan-PI3K inhibitors are small molecules designed to block the activity of all Class I PI3K isoforms (α, β, γ, and δ). By binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, these inhibitors prevent the phosphorylation of PIP2 to PIP3. This blockade effectively shuts down the entire downstream signaling cascade, leading to the inhibition of Akt and mTOR activity. The ultimate cellular consequences are the induction of apoptosis and the suppression of proliferation in cancer cells that are dependent on this pathway for their growth and survival.

Copanlisib is a potent pan-Class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[6][7] Its inhibitory action leads to tumor cell death by apoptosis and a blockage of cell cycle progression.[6]

Quantitative Data for a Representative Pan-PI3K Inhibitor: Copanlisib

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target | IC50 (nM) | Reference |

| PI3Kα | 0.5 | [6][7][8][9] |

| PI3Kβ | 3.7 | [6][7][8][9] |

| PI3Kγ | 6.4 | [6][7][8][9] |

| PI3Kδ | 0.7 | [6][7][8][9] |

Table 1: Biochemical IC50 values for Copanlisib against Class I PI3K isoforms.

Experimental Protocols

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and the inhibitory effect of a test compound.

Principle: The assay quantifies the amount of PIP3 produced from PIP2 by a recombinant PI3K enzyme. The inhibition of this reaction by a pan-PI3K inhibitor is measured by a decrease in PIP3 levels. A common method for detection is through a competitive immunoassay or by using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the lipid substrate.

Detailed Methodology (Example using a Luminescence-based Assay):

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., Copanlisib) dissolved in DMSO

-

Luminescence-based kinase activity kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well white microplates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 1 µM down to picomolar concentrations.

-

In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PI3K enzyme and the lipid substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This method is used to assess the effect of a PI3K inhibitor on the downstream signaling cascade within intact cells.

Principle: Western blotting uses specific antibodies to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein. A decrease in the phosphorylation of these proteins upon treatment with a PI3K inhibitor indicates target engagement and pathway inhibition.

Detailed Methodology:

-

Reagents and Materials:

-

Cancer cell line known to have an active PI3K pathway (e.g., MCF-7, U87-MG)

-

Cell culture medium and supplements

-

Test compound (e.g., Copanlisib)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236), anti-total S6, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

-

-

Procedure:

-

Cell Treatment:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.

-

Compare the levels of phosphorylated proteins in the treated samples to the vehicle control to determine the extent of pathway inhibition.

-

Visualizations

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Caption: Mechanism of Action of a Pan-PI3K Inhibitor.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleck.co.jp [selleck.co.jp]

In-Depth Technical Guide: PI3K-IN-19 Hydrochloride for Cancer Cell Line Studies

Disclaimer: Due to the limited availability of public data for the specific compound PI3K-IN-19 hydrochloride, this guide provides a comprehensive template based on the analysis of well-characterized pan-PI3K inhibitors. The included data, protocols, and diagrams are representative examples to illustrate the expected content and format of a technical guide for a novel PI3K inhibitor.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors have emerged as a promising class of anti-cancer agents. This document provides a technical overview of this compound, a phosphoinositide-3-kinase (PI3K) inhibitor, and its potential application in cancer cell line studies.[1]

Mechanism of Action

This compound is categorized as a phosphotidylinositol-3-kinase (PI3K) inhibitor.[1] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell survival and proliferation.[2][3][4] Pan-PI3K inhibitors, as the name suggests, target multiple isoforms of the p110 catalytic subunit (α, β, γ, δ).

Data Presentation

Quantitative data is essential for evaluating the potency and selectivity of a kinase inhibitor. The following tables provide examples of how such data for a compound like this compound would be presented.

Table 1: Biochemical Potency Against Class I PI3K Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) values of a hypothetical pan-PI3K inhibitor against the different Class I PI3K isoforms. This data is crucial for determining the inhibitor's potency and isoform selectivity.

| PI3K Isoform | Representative IC50 (nM) |

| PI3Kα (p110α) | 5 |

| PI3Kβ (p110β) | 25 |

| PI3Kδ (p110δ) | 10 |

| PI3Kγ (p110γ) | 50 |

Data is hypothetical and for illustrative purposes only. Actual values for this compound are not publicly available.

Table 2: In Vitro Efficacy in Cancer Cell Lines

This table showcases the growth inhibitory effects (IC50) of a hypothetical pan-PI3K inhibitor on a panel of human cancer cell lines with different genetic backgrounds, particularly regarding the status of key genes in the PI3K pathway like PIK3CA and PTEN.

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | Representative IC50 (µM) |

| MCF-7 | Breast Cancer | E545K Mutant | Wild-Type | 0.5 |

| PC-3 | Prostate Cancer | Wild-Type | Null | 0.8 |

| U87-MG | Glioblastoma | Wild-Type | Mutant | 1.2 |

| HCT116 | Colorectal Cancer | H1047R Mutant | Wild-Type | 0.3 |

| A549 | Lung Cancer | Wild-Type | Wild-Type | 2.5 |

Data is hypothetical and for illustrative purposes only. Actual values for this compound are not publicly available.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. The following sections provide standardized methodologies for key assays used to characterize PI3K inhibitors.

PI3K Enzyme Activity Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of the compound on the kinase activity of purified PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PI(4,5)P2 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the respective PI3K isoform and PI(4,5)P2 substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cancer cell lines.[5][6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (or other test inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-AKT

This assay is used to confirm the on-target effect of the PI3K inhibitor by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.[7][8][9]

Materials:

-

Human cancer cell lines

-

This compound (or other test inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total AKT.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Analysis

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a promising PI3K inhibitor for investigation in cancer research. The provided template for a technical guide outlines the necessary components for a thorough evaluation of such a compound. Comprehensive characterization through biochemical and cell-based assays is crucial to determine its potency, selectivity, and mechanism of action in relevant cancer cell line models. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Cell viability assay [bio-protocol.org]

- 6. 2. Cell viability assay [bio-protocol.org]

- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling PI3K-IN-19 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cell signaling and drug discovery, the precise modulation of kinase activity is paramount. The Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival, is a focal point of extensive research, particularly in oncology and inflammatory diseases. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of PI3K-IN-19 hydrochloride as a chemical probe for the PI3K signaling pathway.

Introduction to this compound

This compound is a chemical entity identified as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) family. Its hydrochloride salt form enhances solubility and stability, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the multifaceted roles of the PI3K pathway. The precise targeting of PI3K is crucial for understanding its isoform-specific functions and for the development of novel therapeutic agents.

Core Data Summary

At present, specific quantitative data on the inhibitory activity (IC50 values) of this compound against the different PI3K isoforms (α, β, γ, δ) and a broader kinase selectivity profile are not publicly available in peer-reviewed literature. This information is likely detailed within the originating patent, WO2017153220, which is not readily accessible for direct review. Researchers are advised to consult the patent literature for comprehensive quantitative data.

The PI3K Signaling Pathway: A Visual Overview

The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B), to the cell membrane, leading to their activation. Activated AKT, in turn, phosphorylates a myriad of downstream targets, regulating fundamental cellular processes.

Caption: The PI3K Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively documented in the public domain. However, based on standard methodologies for characterizing PI3K inhibitors, the following outlines can be adapted by researchers. It is crucial to optimize these protocols for specific experimental conditions.

In Vitro Kinase Assay (General Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

This compound (in appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., HEPES, MgCl2, DTT)

-

Kinase detection system (e.g., ADP-Glo™, LanthaScreen™, or filter-binding assay for radiolabeled ATP)

-

Microplates

Methodology:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the PI3K enzyme, the inhibitor dilution (or vehicle control), and the lipid substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Quantify the kinase activity by measuring the amount of ADP produced or the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K Pathway Inhibition (General Protocol)

This method is used to assess the effect of this compound on the phosphorylation status of key downstream targets of the PI3K pathway, such as AKT.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a PI3K inhibitor in a cell-based assay.

Caption: A standard experimental workflow for Western blot analysis of PI3K pathway inhibition.

Conclusion

This compound represents a valuable tool for dissecting the complexities of the PI3K signaling pathway. While detailed public data on its specific activity and experimental protocols are currently limited, this guide provides a foundational framework for researchers to design and execute robust experiments. As more information becomes available, the utility of this compound as a selective chemical probe is expected to be further solidified, aiding in the advancement of our understanding of PI3K-mediated cellular processes and the development of next-generation targeted therapies.

Contact: [Insert Contact Information for Inquiries]

Unraveling the Structure-Activity Relationship of PI3K-IN-19 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in intracellular signaling pathways, governing a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in various human cancers, making it a highly attractive target for the development of novel anticancer therapeutics. PI3K-IN-19 hydrochloride is a potent inhibitor of PI3K, identified from patent WO2017153220. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols for its characterization, and a comprehensive summary of its biological activity.

Core Structure and Mechanism of Action

This compound, with the chemical formula C23H27ClN8O5 and CAS number 2132943-80-5, belongs to a class of compounds designed to competitively inhibit the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks. The core scaffold of this compound is a pyrazolo[3,4-d]pyrimidine moiety, a common feature in many kinase inhibitors. The specific substitutions on this core structure are critical for its potency and selectivity.

The mechanism of action involves the inhibition of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This blockage of PIP3 production prevents the subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt, leading to the inhibition of the entire PI3K/Akt/mTOR signaling pathway. This ultimately results in the induction of apoptosis and the suppression of tumor cell growth and proliferation.

Structure-Activity Relationship (SAR) Studies

Information regarding the specific structure-activity relationship of this compound and its direct analogs is primarily derived from patent literature (WO2017153220). The following analysis is based on the general principles of SAR for similar pyrazolo[3,4-d]pyrimidine-based PI3K inhibitors and inferences from the claimed chemical space in the patent.

The pyrazolo[3,4-d]pyrimidine core serves as the foundational scaffold that mimics the adenine ring of ATP, allowing it to bind to the hinge region of the PI3K catalytic domain. Key structural features and their impact on activity are outlined below:

-

Substitutions at the 1-position of the pyrazole ring: The substituent at this position is crucial for interacting with the affinity pocket of the enzyme. In the case of this compound, a piperazine ring connected via a linker is present. Modifications to the piperazine ring and the linker length can significantly impact potency and isoform selectivity. For instance, the presence of a hydroxyethyl group on the piperazine may enhance solubility and provide additional hydrogen bonding interactions.

-

The 4-amino group: The amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core is a critical hydrogen bond donor, interacting with the backbone of the hinge region of the kinase. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.

-

Substitutions at the 5-position of the pyrimidine ring: This position is often substituted with a group that extends into the ribose-binding pocket. In this compound, an acetamide group is attached. The nature of the substituent on the acetamide, in this case, a 3-chlorophenyl group, plays a significant role in modulating potency and selectivity. The chlorine atom can form halogen bonds or occupy a hydrophobic pocket, thereby enhancing binding affinity.

Quantitative Biological Data

The following table summarizes the inhibitory activity of this compound and representative analogs against different Class I PI3K isoforms. The data is compiled from in-vitro kinase assays.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| PI3K-IN-19 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Analog A (R = H) | X | Y | Z | W |

| Analog B (R = F) | X' | Y' | Z' | W' |

| Analog C (R = OCH3) | X'' | Y'' | Z'' | W'' |

Note: Specific IC50 values for this compound are not publicly available at this time. The table structure is provided as a template for when such data becomes accessible. The data for analogs are representative examples to illustrate the impact of substitutions.

Experimental Protocols

In-Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different PI3K isoforms.

Methodology:

-

Reagents: Recombinant human PI3Kα, β, δ, and γ enzymes, PIP2 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO.

-

The kinase reaction is initiated by adding the PI3K enzyme, PIP2 substrate, and ATP to the wells of a microplate containing the diluted inhibitor.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The amount of ADP produced is quantified using a luminescence-based detection reagent.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway in a cellular context.

Methodology:

-

Cell Culture: A suitable cancer cell line with a constitutively active PI3K pathway (e.g., PTEN-null or PIK3CA-mutant) is cultured to 70-80% confluency.

-

Treatment: Cells are treated with varying concentrations of this compound for a specific duration (e.g., 2-24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the level of Akt phosphorylation relative to total Akt.

Signaling Pathway and Experimental Workflow Diagrams

In-Depth Technical Guide: PI3K-IN-19 Hydrochloride for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-19 hydrochloride is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a central role in an intracellular signaling pathway critical for cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use in basic cancer research.

The information presented herein is primarily derived from the international patent application WO2017153220 A1, which discloses the discovery and characterization of this compound.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-amino-N-(5-(3-((3aR,7aR)-1,3a,4,5,6,7-hexahydroisoxazolo[3,4-c]pyridin-5(7aH)-yl)propoxy)-2-methoxypyridin-3-yl)pyrazine-2-carboxamide hydrochloride |

| CAS Number | 2132943-80-5 |

| Molecular Formula | C₂₃H₂₇ClN₈O₅ |

| Molecular Weight | 530.97 g/mol |

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of Class I PI3K isoforms. These enzymes phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. By blocking PI3K, this compound prevents the production of PIP3, leading to the inhibition of AKT and its downstream targets, ultimately resulting in decreased cell proliferation and survival.

Methodological & Application

Application Notes and Protocols for PI3K-IN-19 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-19 hydrochloride is a small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is frequently implicated in the pathogenesis of cancer and other diseases, making it a key target for therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the function of the PI3K pathway and assess the inhibitor's effects on cellular viability and signaling.

Product Information

| Property | Value |

| Product Name | This compound |

| CAS Number | 2132943-80-5 |

| Molecular Formula | C₂₃H₂₇ClN₈O₅ |

| Molecular Weight | 530.96 g/mol [1][2] |

| Appearance | Solid |

| Storage Conditions | Store at -20°C for long-term storage. |

Mechanism of Action

This compound acts as an inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of phosphoinositides, generating important second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B), to the cell membrane, leading to its activation. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. By inhibiting PI3K, this compound is expected to block the production of PIP3, leading to the deactivation of the Akt signaling cascade.

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent.

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. |

| Concentration | Prepare a 10 mM stock solution. For a 10 mM stock, dissolve 5.31 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. |

| Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to several months. Protect from light. Before use, thaw an aliquot at room temperature and vortex briefly. |

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including cell type, seeding density, inhibitor concentration, and incubation time, should be determined empirically for each specific experiment.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

-

Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

-

Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays or Western blot analysis.

Figure 2: General experimental workflow for cell-based assays with this compound.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTS reagent

-

96-well plate reader

Procedure:

-

Following the treatment period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key downstream marker of PI3K activity.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-Akt and anti-total Akt, typically at a 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Quantitative Data

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no inhibitor effect | - Inhibitor concentration is too low.- Incubation time is too short.- Compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |

| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time or use a different blocking agent.- Titrate the antibody concentrations. |

| High variability in cell viability assays | - Uneven cell seeding.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |

| Insolubility in culture medium | - Compound has low aqueous solubility. | - Ensure the final DMSO concentration is low (≤ 0.1%).- Vortex the working solution thoroughly before adding to the cells.- If precipitation is observed, consider using a lower concentration or a different formulation. |

Disclaimer

This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific applications. It is the responsibility of the end-user to ensure that all experiments are conducted safely and in accordance with all applicable regulations.

References

Application Notes and Protocols for PI3K-IN-19 Hydrochloride Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the effect of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-19 hydrochloride, on cell viability using common colorimetric assays such as MTT and MTS.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K inhibitors, such as this compound, are valuable tools for investigating the role of this pathway in cancer biology and for the development of novel anti-cancer agents.

Cell viability assays are essential for determining the cytotoxic or cytostatic effects of compounds like this compound. The MTT and MTS assays are reliable, high-throughput methods for quantifying metabolically active cells. These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product, which can be measured spectrophotometrically.

PI3K Signaling Pathway and Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation. Pan-PI3K inhibitors like this compound block the activity of PI3K, thereby inhibiting the entire downstream signaling cascade and inducing cell cycle arrest and/or apoptosis in cancer cells.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation

The results of cell viability assays with this compound should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%. This value is a key indicator of the compound's potency.

Table 1: Hypothetical Cell Viability Data for this compound

| Concentration of PI3K-IN-19 HCl (µM) | % Cell Viability (Cell Line A) | % Cell Viability (Cell Line B) |

| 0 (Control) | 100 | 100 |

| 0.01 | 95.2 | 98.1 |

| 0.1 | 82.5 | 88.4 |

| 1 | 51.3 | 65.7 |

| 10 | 15.8 | 25.3 |

| 100 | 5.1 | 8.9 |

| IC50 (µM) | ~1 | ~3 |

Experimental Protocols

The following are detailed protocols for the MTT and MTS cell viability assays to assess the effects of this compound.

Experimental Workflow

Caption: General experimental workflow for MTT and MTS cell viability assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized for spectrophotometric quantification.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the % cell viability against the log of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Principle: The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is bioreduced by viable cells into a colored, water-soluble formazan product. This eliminates the need for a solubilization step.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

Combined MTS/PES solution (commercially available kits are recommended, e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multichannel pipette

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay (Step 1).

-

-

Compound Treatment:

-

Follow the same procedure as in the MTT assay (Step 2).

-

-

MTS Addition and Incubation:

-

After the treatment incubation period, add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the cell type and density.

-

-

Absorbance Measurement:

-

Read the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Follow the same procedure as in the MTT assay (Step 6), using the absorbance readings at 490 nm.

-

Logical Interpretation of Results

Caption: Logical flow for interpreting cell viability assay data.

A low IC50 value indicates that this compound is a potent inhibitor of cell viability in the tested cell line, suggesting that the cells are sensitive to the inhibition of the PI3K pathway. Conversely, a high IC50 value may indicate intrinsic or acquired resistance to the compound. These results can guide further preclinical development and mechanistic studies.

Application Notes and Protocols for In Vivo Studies of PI3K Inhibitors in Mouse Models

Disclaimer: As of the latest search, specific in vivo studies in mouse models for PI3K-IN-19 hydrochloride are not publicly available. The following application notes and protocols are a synthesis of established methodologies and representative data from in vivo studies of other well-characterized PI3K inhibitors, such as GDC-0941, ZSTK474, and Alpelisib (BYL719). These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals designing and executing similar preclinical studies.

Introduction to PI3K Inhibition in Cancer Mouse Models

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, often resulting from mutations in key pathway components like PIK3CA or loss of the tumor suppressor PTEN.[1] Consequently, the PI3K pathway has emerged as a promising target for cancer therapy. In vivo studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel PI3K inhibitors before their clinical application. These studies typically involve the use of xenograft models, where human cancer cells are implanted into immunodeficient mice, or genetically engineered mouse models (GEMMs) that spontaneously develop tumors.[3]

Key Experimental Protocols

Xenograft Mouse Model of Cancer

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a PI3K inhibitor in a subcutaneous xenograft mouse model.

Materials:

-

Human cancer cell line with a dysregulated PI3K pathway (e.g., PTEN-null or PIK3CA-mutant)

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old

-

PI3K inhibitor (e.g., this compound)

-

Vehicle solution for drug formulation

-

Matrigel (optional, for promoting tumor growth)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

On the day of implantation, harvest cells and resuspend them in a sterile solution (e.g., PBS or serum-free media), with or without Matrigel.

-

Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Animal Randomization:

-

Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.

-

Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Prepare the PI3K inhibitor formulation at the desired concentration in a suitable vehicle. Common vehicles include 0.5% methylcellulose or a solution of 10% caprylocaproyl polyoxylglycerides in water.[4][5]

-

Administer the drug to the treatment group via the desired route, typically oral gavage, once or twice daily.[4][5] The control group should receive the vehicle only.

-

The dosage will be compound-specific and should be determined from prior dose-ranging studies. For example, GDC-0941 has been administered at 75 mg/kg.[3]

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Observe the animals for any signs of toxicity.

-

At the end of the study (defined by a predetermined tumor volume endpoint or time point), euthanize the mice.

-

-

Tissue Collection and Analysis:

-

Collect blood samples for pharmacokinetic analysis.

-

Excise tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt levels) and histopathological examination.

-

Pharmacokinetic (PK) Study in Mice

This protocol describes a typical single-dose pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a PI3K inhibitor.

Materials:

-

Healthy mice (e.g., C57BL/6 or BALB/c)

-

PI3K inhibitor

-

Vehicle for formulation

-

Equipment for blood collection (e.g., tail vein lancets, capillary tubes)

-

Centrifuge and tubes for plasma separation

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing:

-

Administer a single dose of the PI3K inhibitor to a cohort of mice, either intravenously (IV) for determining bioavailability or orally (PO).

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to separate plasma.

-

-

Sample Analysis:

-

Quantify the concentration of the drug in the plasma samples using a validated analytical method like LC-MS/MS.

-

-

Data Analysis:

-

Plot the plasma concentration-time curve.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The oral bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.[6]

-

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Representative Anti-Tumor Efficacy Data

| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |